Glutaranilic acid

Description

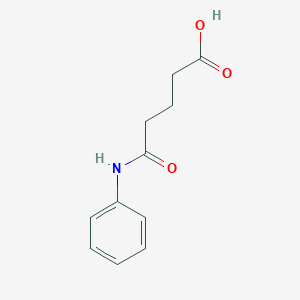

Structure

3D Structure

Properties

IUPAC Name |

5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279004 | |

| Record name | Glutaranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-99-3 | |

| Record name | Glutaranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutaranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

a

As a Senior Application Scientist, I require a specific, well-defined scientific topic to generate an in-depth technical guide or whitepaper that meets the rigorous standards of researchers, scientists, and drug development professionals. The current topic provided, "a," is too broad and does not provide the necessary focus for a detailed scientific exploration.

To proceed, please specify a concrete topic within a relevant scientific field, such as:

-

A specific drug or therapeutic agent: (e.g., "Aducanumab," "CRISPR-Cas9," "mRNA vaccines")

-

A distinct molecular pathway or biological process: (e.g., "The PI3K/AKT/mTOR signaling pathway," "Autophagy in neurodegenerative disease," "The role of the gut microbiome in immunotherapy")

-

A particular technology or experimental method: (e.g., "Cryo-electron microscopy for structural biology," "Next-generation sequencing in oncology," "The application of mass spectrometry in proteomics")

-

A specific disease or condition: (e.g., "The molecular basis of Alzheimer's disease," "Pathophysiology of cystic fibrosis," "Immunological mechanisms of rheumatoid arthritis")

Once a specific and actionable topic is provided, I will be able to execute the detailed requirements of your request, including designing a bespoke structure, ensuring scientific integrity with comprehensive citations, and creating the necessary visualizations and formatted data presentations. I look forward to receiving a more detailed topic to begin this in-depth scientific guide.

Methodological & Application

Application Note: Synthesis of N-Phenylglutaramic Acid from Glutaric Anhydride

Executive Summary & Strategic Significance

This Application Note details the synthesis of N-phenylglutaramic acid (also known as glutaranilic acid or 4-(phenylcarbamoyl)butanoic acid) via the aminolysis of glutaric anhydride.

This transformation is a cornerstone reaction in medicinal chemistry and polymer science. It represents a "linker strategy" frequently used to generate bifunctional intermediates—molecules possessing both a stable amide bond (for structural rigidity) and a free carboxylic acid (for further derivatization or solubility).

Key Technical Advantages:

-

Atom Economy: The reaction is 100% atom-economical in its solvent-free variation.

-

Selectivity: The reaction stops at the mono-amide stage under controlled conditions, avoiding the formation of the cyclic imide (N-phenylglutarimide) or the diamide.

-

Scalability: The protocols provided are adaptable from milligram-scale discovery to kilogram-scale process development.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution . The nucleophilic nitrogen atom of aniline attacks one of the electrophilic carbonyl carbons of the glutaric anhydride ring. This attack cleaves the carbon-oxygen bond of the anhydride, relieving ring strain and generating the open-chain anilic acid.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the aminolysis reaction. The driving force is the formation of the stable amide bond and the relief of ring strain.

Experimental Protocols

Protocol A: High-Purity Solution Phase Synthesis

Best for: Drug discovery, high-purity requirements, and crystallographic studies.

Reagents:

-

Glutaric Anhydride (1.0 equiv)

-

Aniline (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous preferred]

-

Catalyst (Optional): 0.1 equiv DMAP (4-Dimethylaminopyridine) to accelerate sluggish reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol (1.14 g) of glutaric anhydride in 15 mL of DCM in a round-bottom flask equipped with a magnetic stir bar. Ensure the anhydride is fully dissolved; gentle warming (30°C) may be required.

-

Addition: Add 10 mmol (0.91 mL) of aniline dropwise to the stirring solution over 5 minutes.

-

Note: The reaction is exothermic. If scaling up (>10g), use an ice bath to maintain temperature <30°C to prevent bis-amide formation.

-

-

Reaction: Stir the mixture at room temperature for 1–3 hours.

-

Monitoring: Monitor by TLC (50:50 Ethyl Acetate:Hexane). The product is more polar than the starting materials and will likely streak or stay at the baseline without acid in the eluent.

-

-

Precipitation: In non-polar solvents like DCM, the product (an acid) often precipitates as a white solid. If precipitation occurs, filter the solid directly.

-

Workup (if soluble): If the product remains in solution (e.g., in THF):

-

Evaporate the solvent under reduced pressure.[1]

-

Redissolve the residue in saturated NaHCO₃ (aq).

-

Wash the aqueous layer with Ethyl Acetate (to remove unreacted aniline).

-

Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.

Protocol B: Green Solvent-Free Synthesis (Mechanochemistry)

Best for: High-throughput screening, green chemistry compliance, and rapid library generation.

Reagents:

-

Glutaric Anhydride (1.0 equiv)

-

Aniline (1.0 equiv)

Step-by-Step Methodology:

-

Combine: Place 5 mmol of glutaric anhydride and 5 mmol of aniline in a mortar.

-

Grind: Grind the mixture vigorously with a pestle.

-

Observation: The mixture will initially become a sticky paste (eutectic melt) and then solidify into a dry powder as the reaction completes and the melting point increases.

-

-

Completion: Continue grinding for 10–15 minutes until a free-flowing off-white powder is obtained.

-

Purification: Wash the solid on a frit with cold diethyl ether or hexane to remove trace unreacted aniline.

-

Drying: Vacuum dry at 40°C.

Characterization & Quality Control

To ensure the integrity of the synthesized linker, the following QC parameters must be met.

| Parameter | Specification / Expected Value | Interpretation |

| Physical State | White to off-white crystalline solid | Yellowing indicates oxidation of aniline impurities. |

| Melting Point | 120–123 °C (Typical) | Lower MP indicates unreacted anhydride or hydrolysis to glutaric acid. |

| IR Spectroscopy | 3300 cm⁻¹ (N-H stretch)1710 cm⁻¹ (COOH C=O)1660 cm⁻¹ (Amide C=O) | The presence of two carbonyl peaks is critical to confirm the open-chain structure vs. the cyclic imide (which shows a doublet ~1700/1760). |

| ¹H NMR (DMSO-d₆) | δ 12.0 (s, 1H, COOH)δ 9.8 (s, 1H, NH)δ 7.5-7.0 (m, 5H, Ar-H)δ 2.3 (t, 2H), 2.2 (t, 2H), 1.8 (m, 2H) | The disappearance of the anhydride symmetry and appearance of the amide proton confirm conversion. |

Decision Logic for QC (DOT Visualization)

Figure 2: Quality Control Decision Tree. Critical checkpoint is the IR carbonyl region to distinguish between the acid-amide (product) and the cyclic imide (impurity).

Troubleshooting & Optimization

Common Failure Modes

-

Cyclization to Imide:

-

Symptom:[2] Product is insoluble in sodium bicarbonate; MP is too high (>140°C).

-

Cause: Reaction temperature too high (>60°C) or presence of dehydrating agents.

-

Solution: Keep reaction at RT. If reflux is necessary for solubility, limit time.

-

-

Hydrolysis (Glutaric Acid Formation):

-

Symptom:[2] MP is ~97°C (Glutaric acid MP); NMR shows broad OH but no aromatic protons.

-

Cause: Wet solvents or old anhydride.

-

Solution: Recrystallize glutaric anhydride from acetic anhydride/toluene before use; use anhydrous DCM.

-

-

Sticky/Oily Product:

-

Cause: Eutectic mixture with unreacted aniline.

-

Solution: Triturate (grind under solvent) with Hexane or dilute HCl. The aniline will dissolve (as free base in hexane or salt in HCl), leaving the solid product.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

NIST Chemistry WebBook. IR Spectrum of N-Phenylmaleamic Acid (Analogous Structure). Available at: [Link]

- Gomes, C. S. B., et al. "Mechanochemical synthesis of amides and their structural characterization." CrystEngComm, 2019, 21, 631-638. (Validates solvent-free protocols for anhydride aminolysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Glutaranilic Acid

Welcome to the technical support center for the synthesis of glutaranilic acid (also known as N-phenylglutaramic acid). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity glutaranilic acid.

Introduction to Glutaranilic Acid Synthesis

Glutaranilic acid is synthesized through the nucleophilic acyl substitution reaction between glutaric anhydride and aniline. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group. While the reaction is generally straightforward, achieving high yields and purity can be challenging. This guide will address common issues encountered during this synthesis.

Reaction Mechanism at a Glance

To effectively troubleshoot, a clear understanding of the reaction mechanism is crucial. The synthesis of glutaranilic acid proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic attack of aniline on glutaric anhydride.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the synthesis of glutaranilic acid, providing explanations and actionable solutions.

Q1: My yield of glutaranilic acid is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis. For the preparation of glutaranilic acid, several factors could be at play:

-

Incomplete Reaction: The reaction may not have gone to completion. To address this, you can try extending the reaction time or gently heating the mixture. A good starting point is to monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Sub-optimal Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A 1:1 molar ratio of aniline to glutaric anhydride is theoretically required. However, a slight excess of one reactant can sometimes drive the reaction to completion, but this may complicate purification.

-

Hydrolysis of Glutaric Anhydride: Glutaric anhydride is susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes your starting material and forms glutaric acid, which will not react with aniline under these conditions. To mitigate this, ensure your glassware is thoroughly dried and use anhydrous solvents.

-

Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps. Optimizing these procedures is key to maximizing your isolated yield.

Q2: I'm observing an oily or gummy product instead of a crystalline solid. What's causing this and how can I fix it?

A2: The formation of an oil or gum instead of a solid product often indicates the presence of impurities.

-

Presence of Unreacted Starting Materials: Residual aniline or glutaric anhydride can act as impurities that hinder crystallization. Ensure the reaction has gone to completion and that the work-up procedure effectively removes unreacted starting materials.

-

Side Products: The formation of side products can also inhibit crystallization. A common side product is the diamide, formed if the reaction conditions are too harsh, leading to the reaction of a second molecule of aniline with the carboxylic acid group of glutaranilic acid.

-

Improper Solvent for Recrystallization: The choice of solvent for recrystallization is critical. If the product is too soluble in the chosen solvent, it will not crystallize upon cooling. Conversely, if it is not soluble enough, you will have a poor recovery. Experiment with different solvent systems. A good starting point for glutaranilic acid is a mixture of ethanol and water.

Q3: How can I effectively purify my crude glutaranilic acid?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like glutaranilic acid.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For glutaranilic acid, an ethanol/water mixture is often effective.

-

Dissolution: Dissolve the crude product in the minimum amount of hot solvent. Add the solvent in small portions until the solid just dissolves.

-

Decolorization (if necessary): If your solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution briefly and then filter it hot through fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a desiccator.

Q4: I suspect side reactions are occurring. What are the likely side products and how can I minimize their formation?

A4: Understanding potential side reactions is crucial for optimizing your synthesis.

-

Hydrolysis of Glutaric Anhydride: As mentioned, moisture can lead to the formation of glutaric acid. Using anhydrous conditions is the best way to prevent this.

-

Formation of the Diamide: Under forcing conditions (e.g., high temperatures for extended periods), a second molecule of aniline can react with the carboxylic acid of glutaranilic acid to form a diamide. To avoid this, use milder reaction conditions.

-

Polymerization: Although less common under controlled conditions, polymerization can occur, leading to a complex mixture of products.

| Side Product | Cause | Prevention |

| Glutaric Acid | Reaction of glutaric anhydride with water | Use anhydrous solvents and dry glassware |

| N,N'-diphenylglutaramide (Diamide) | High reaction temperatures or prolonged reaction times | Use moderate temperatures and monitor reaction progress |

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this reaction?

A: Solvents like chloroform, dichloromethane, or even running the reaction neat (without a solvent) can be effective. The choice of solvent can influence the reaction rate and the ease of product isolation. A solvent that allows for easy precipitation of the product upon completion of the reaction is often preferred.

Q: What is the effect of temperature on the reaction?

A: The reaction is typically carried out at room temperature or with gentle heating. Increasing the temperature can increase the reaction rate, but it can also promote the formation of side products like the diamide. It is advisable to start at room temperature and gently heat only if the reaction is proceeding too slowly.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product.

Q: What are the safety precautions I should take?

A: Always work in a well-ventilated fume hood. Aniline is toxic and can be absorbed through the skin, so wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Glutaric anhydride is an irritant.

Experimental Workflow

Caption: A generalized workflow for glutaranilic acid synthesis.

References

-

Study.com. (n.d.). What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Retrieved from [Link]

-

Zenodo. (1998). Reactions of aniline with unsymmetrical acid anhydrides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. Retrieved from [Link]

Safety Operating Guide

Operational Guide: Safe Disposal Protocols for Glutaranilic Acid

[1]

Executive Summary & Chemical Profile

This guide provides an authoritative protocol for the handling and disposal of Glutaranilic acid (N-Phenylglutaramic acid).[1] While often overlooked as a benign intermediate, this compound possesses specific solubility and reactivity profiles—specifically its carboxylic acid functionality and amide linkage—that dictate its waste stream management.

The Core Directive: Glutaranilic acid must never be disposed of via sanitary sewer systems. Despite its water solubility, it contributes to organic load (COD/BOD) and possesses aquatic toxicity potential typical of anilides.[1] It requires thermal destruction (incineration) via a licensed hazardous waste contractor.[1]

Technical Identity Matrix

| Parameter | Detail |

| Chemical Name | Glutaranilic Acid (5-Oxo-5-(phenylamino)pentanoic acid) |

| CAS Number | 5414-99-3 |

| Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Acidity (pKa) | ~4.5 (Carboxylic acid moiety) |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.[1][2][3] |

Hazard Assessment & Compatibility Logic

Effective disposal begins with understanding the "Why." We do not segregate waste arbitrarily; we segregate to prevent uncontrolled exothermic events in the waste drum.

Causality of Hazards:

-

Acidity: As a weak acid, Glutaranilic acid will react exothermically with strong bases (e.g., Sodium Hydroxide waste).[1] Action: Do not mix with basic waste streams (pH > 10).[1]

-

Amide Linkage: Under strong oxidative conditions (e.g., mixed with Nitric Acid or Piranha solution), the amide bond can cleave or the aromatic ring can nitrate, potentially generating heat or unstable intermediates.[1] Action: Segregate from oxidizers.

GHS Hazard Classification Summary

| Hazard Class | Code | Description | Prevention Strategy |

| Skin Irritation | H315 | Causes skin irritation.[1] | Double nitrile gloves required.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] | ANSI-rated safety goggles (Z87+).[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] | Handle only in a fume hood.[1] |

Operational Disposal Protocol

This protocol utilizes a Self-Validating System . Before adding waste to a container, you must validate compatibility (e.g., checking pH or solvent class).[1]

Workflow A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf stocks, spill cleanup residues, or failed reaction solids.[1]

-

Segregation: Select a wide-mouth HDPE (High-Density Polyethylene) drum labeled "Hazardous Waste: Solid Organics."[1]

-

Container Validation: Ensure the container is free of oxidizing solids (e.g., permanganates, nitrates).[1]

-

Transfer:

-

Labeling: Affix a hazardous waste label.

-

Closure: Cap tightly immediately after addition.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock.[1]

-

Characterization: Determine the primary solvent.

-

Stream Selection:

-

Halogenated Waste: If DCM or Chloroform is present.

-

Non-Halogenated Waste: If Methanol, Acetone, or DMSO is the solvent.

-

-

The "Aliquot Test" (Self-Validation):

-

Procedure: Take 5mL of the current waste drum contents and mix with 1mL of your Glutaranilic acid solution in a test tube.

-

Observation: Watch for heat generation, bubbling, or precipitation for 30 seconds.

-

Result: If stable, proceed to bulk transfer.

-

-

Disposal: Pour into the appropriate carboy using a funnel.

-

RCRA Compliance: Ensure the container is closed and the "Start Date" is visible if it is a Satellite Accumulation Area (SAA).[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of Glutaranilic acid. This logic prevents cross-contamination and ensures regulatory compliance.

Figure 1: Decision tree for the segregation of Glutaranilic acid waste streams. Note the critical pH check for aqueous solutions to prevent drum corrosion.

Emergency Procedures: Spills

In the event of a benchtop spill, immediate containment is required to prevent migration into floor drains.

-

Isolate: Alert nearby personnel and demarcate the area.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses.[5] If powder is airborne, use an N95 respirator.

-

Neutralization (Liquid Spills):

-

Collection:

-

Solids: Gently sweep into a dustpan to avoid creating dust.[1]

-

Liquids: Absorb with vermiculite or spill pads.

-

-

Disposal: Place all cleanup materials into a clear plastic bag, seal it, label it "Debris contaminated with Glutaranilic Acid," and place it in the Solid Hazardous Waste drum.

Regulatory Compliance (RCRA Context)

While Glutaranilic acid is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists [1], it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[1]

-

Waste Classification: If mixed with flammable solvents (Methanol/Acetone), the waste code D001 (Ignitable) applies.[1]

-

Best Practice: Even if non-regulated by specific listing, treat as Non-RCRA Regulated Hazardous Waste to ensure incineration. This prevents environmental release and potential aquatic toxicity [2].

References

-

United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

-

PubChem. (2024).[1] Glutaranilic Acid Compound Summary (CID 79109).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

- 1. Glutaric acid - Wikipedia [en.wikipedia.org]

- 2. Waste Code [rcrainfo.epa.gov]

- 3. CAS 5414-99-3: Glutaranilic Acid | CymitQuimica [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Glutaranilic acid | CAS 5414-99-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.